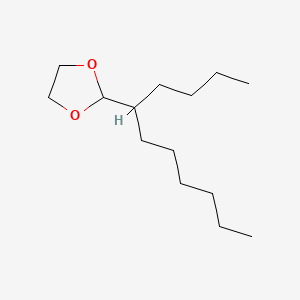
2-(1-Butylheptyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Butylheptyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by the presence of a butylheptyl group attached to the dioxolane ring, making it a unique structure in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butylheptyl)-1,3-dioxolane typically involves the reaction of a suitable aldehyde or ketone with a diol in the presence of an acid catalyst. One common method is the acid-catalyzed cyclization of 1-butylheptanol with ethylene glycol. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring environmental sustainability.
化学反応の分析
Types of Reactions
2-(1-Butylheptyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
2-(1-Butylheptyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Butylheptyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
類似化合物との比較
Similar Compounds
- 1-Butylheptylbenzene
- 1-Butylhexylbenzene
- 1-Pentyloctylbenzene
Uniqueness
2-(1-Butylheptyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties compared to similar compounds like 1-butylheptylbenzene. The presence of the dioxolane ring allows for different reactivity and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
93893-48-2 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC名 |
2-undecan-5-yl-1,3-dioxolane |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-8-10-13(9-6-4-2)14-15-11-12-16-14/h13-14H,3-12H2,1-2H3 |
InChIキー |
ASWXTQMORHZYSL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)C1OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



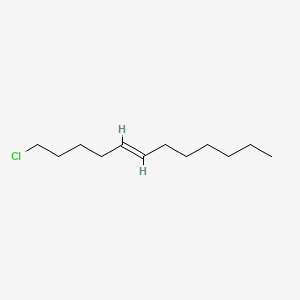
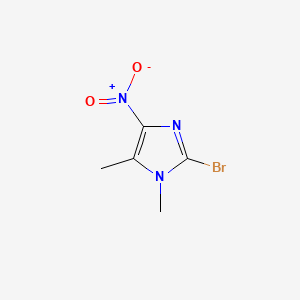

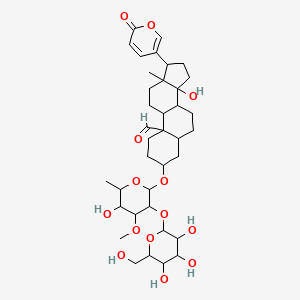
![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)

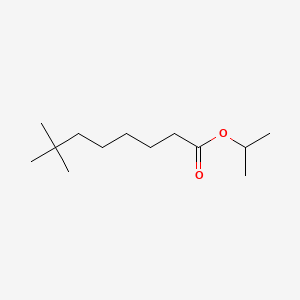

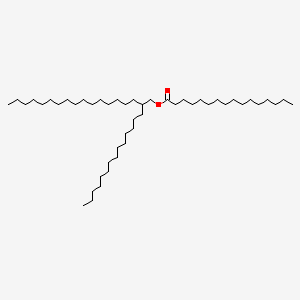
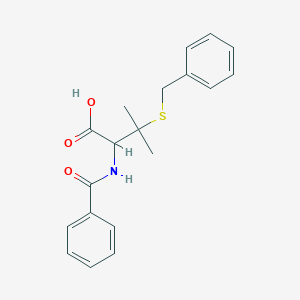

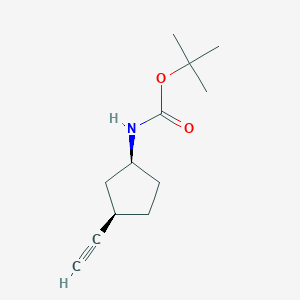
![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)
